molecular formula C18H14Cl2N2O3S2 B2616098 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-91-2

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2616098
M. Wt: 441.34
InChI Key: HXGAKYLOGFLIEO-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of this compound involves introducing the thiazole moiety into the amide scaffold . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H-NMR, with peaks at 10.55 (s, 1H, NH), 10.15 (s, 1H, NH), 8.14 (d, J = 2.0 Hz, 1H, Ar-H), 7.93 (m, 1H, Ar-H), 7.70 (d, J = 8.5 Hz, 1H, Ar-H), 7.67 (d, J = 9.1 Hz, 2H, Ar-H), 7.61 (d, J = 9.1 Hz, 2H, Ar-H), 7.54 (s, 1H, thiazole-H) .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 179.3–181.7 °C .

Scientific Research Applications

Antimicrobial Applications

  • Research has shown that derivatives of this compound exhibit promising antimicrobial properties. A study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety and found them effective as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor and Anticancer Activity

  • A study by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which bear similarity to the compound , revealed significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
  • Another study by Evren et al. (2019) on related thiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Pharmacological Evaluation

Molecular Structure Analysis

  • The molecular structure and intermolecular interactions of compounds with similar structural frameworks have been studied. A study by Boechat et al. (2011) analyzed the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular arrangements (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Antioxidant Activity

  • The antioxidant potential of similar compounds has also been a subject of study. Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles and found some of these compounds to exhibit significant antioxidant activity (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)12-4-7-14(19)15(20)9-12/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGAKYLOGFLIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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